(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazinedihydrochloride
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Overview
Description
(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazinedihydrochloride: is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,3-dimethylbutyl group and a methyl group, along with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(3,3-dimethylbutyl)-2-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 3,3-Dimethylbutyl Group: The piperazine ring is then reacted with 3,3-dimethylbutyl chloride in the presence of a base to introduce the 3,3-dimethylbutyl group.
Methylation: The resulting compound is further methylated using methyl iodide or a similar methylating agent.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the 3,3-dimethylbutyl group are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with fewer oxygen-containing functional groups.
Substituted Derivatives: Compounds with various functional groups replacing the original groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Receptor Binding: It can bind to certain receptors, providing insights into receptor-ligand interactions and aiding in drug discovery.
Medicine:
Therapeutic Agents: The compound has potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers, due to its ability to modulate biological pathways.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or monitor biological processes.
Industry:
Material Science: The compound can be incorporated into materials to enhance their properties, such as stability, conductivity, or reactivity.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(3,3-dimethylbutyl)-2-methylpiperazinedihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in the inhibition or activation of specific biological pathways, ultimately affecting cellular processes and physiological responses.
Comparison with Similar Compounds
- (2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine
- 1-[(2S)-2,3-dimethylbutyl]-2-[(2R)-2-methylbutyl]benzene
Comparison:
- Structural Differences: While similar compounds share the piperazine ring or the 3,3-dimethylbutyl group, they differ in the presence of additional substituents or the configuration of the substituents.
- Unique Properties: (2S)-1-(3,3-dimethylbutyl)-2-methylpiperazinedihydrochloride is unique due to its specific substitution pattern and the presence of two hydrochloride ions, which can influence its solubility, stability, and reactivity.
- Applications: The unique structure of this compound may confer distinct biological activities or chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H26Cl2N2 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H24N2.2ClH/c1-10-9-12-6-8-13(10)7-5-11(2,3)4;;/h10,12H,5-9H2,1-4H3;2*1H/t10-;;/m0../s1 |
InChI Key |
XIGHZNBIMHMTTQ-XRIOVQLTSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CCC(C)(C)C.Cl.Cl |
Canonical SMILES |
CC1CNCCN1CCC(C)(C)C.Cl.Cl |
Origin of Product |
United States |
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